Dimethyl 5-(oxazol-2-yl)isophthalate
Description
Dimethyl 5-(oxazol-2-yl)isophthalate (CAS: 609345-27-9) is an isophthalic acid derivative functionalized with an oxazole heterocycle at the 5-position and methyl ester groups at the 1- and 3-positions. Its structure combines aromatic rigidity with the electron-rich oxazole ring, making it a versatile intermediate in medicinal chemistry and materials science. Key identifiers include:
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
dimethyl 5-(1,3-oxazol-2-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H11NO5/c1-17-12(15)9-5-8(11-14-3-4-19-11)6-10(7-9)13(16)18-2/h3-7H,1-2H3 |
InChI Key |
YSBUQBYKHBCLFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC=CO2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
- Structure : Replaces the oxazole group with a trifluoromethylsulfonyloxy substituent.
- Properties : Higher molecular weight (342.25 g/mol) and density (1.510 g/cm³) compared to dimethyl 5-(oxazol-2-yl)isophthalate, likely due to the bulky sulfonyl group.
- Applications : Used as a reactive intermediate in cross-coupling reactions .
Di-[2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethinephenyl] Isophthalates
- Structure : Features triazolone and azomethine groups instead of oxazole.
- Properties : Demonstrated moderate antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli) and antioxidant activity (IC₅₀: 12–45 µM in DPPH assays) .
KRC-108 (Benzo[d]oxazol-2-yl-containing kinase inhibitor)
Comparative Analysis Table
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